(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
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Overview
Description
(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is a complex organic compound with a unique structure that combines elements of pyran and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of specific enzymes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole: Unique due to its combined pyran and oxazole rings.
(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]imidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyran and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
136968-86-0 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.224 |
IUPAC Name |
(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-3-7-4-12-10-8(7)5-11-9/h6-7,9H,3-5H2,1-2H3/t7-,9-/m1/s1 |
InChI Key |
KUBPDTBXNSBLDV-VXNVDRBHSA-N |
SMILES |
CC(C)C1CC2CON=C2CO1 |
Synonyms |
7H-Pyrano[3,4-c]isoxazole,3,3a,4,5-tetrahydro-5-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
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